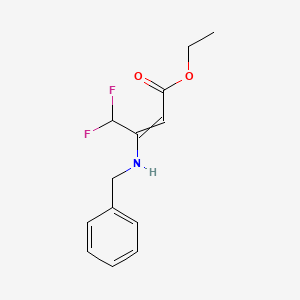![molecular formula C21H25O2P B14356952 7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one CAS No. 90775-22-7](/img/structure/B14356952.png)
7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one is a complex organic compound characterized by its unique bicyclic structure. This compound features a phosphorous atom integrated into its bicyclic framework, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The phosphorous atom in the bicyclic structure plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one: shares similarities with other bicyclic phosphorous-containing compounds.
Phosphabicyclo[3.3.1]nonane derivatives: These compounds have similar structural features and reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
90775-22-7 |
|---|---|
Molecular Formula |
C21H25O2P |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
7-benzyl-3-oxo-3-phenyl-3λ5-phosphabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C21H25O2P/c22-21-18-12-17(11-16-7-3-1-4-8-16)13-19(21)15-24(23,14-18)20-9-5-2-6-10-20/h1-10,17-19,21-22H,11-15H2 |
InChI Key |
XKPRTRLAAVNKFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2CP(=O)(CC1C2O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


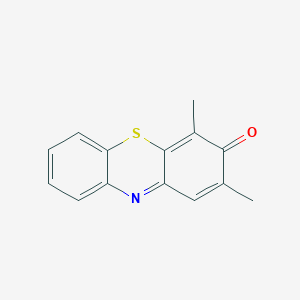
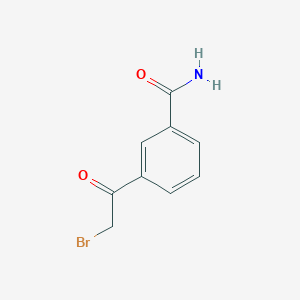
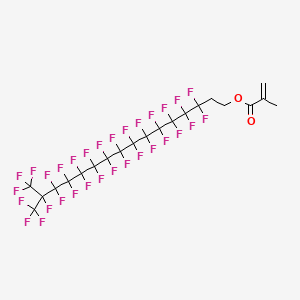
![5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione](/img/structure/B14356893.png)
![3-Butan-2-yl-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14356894.png)
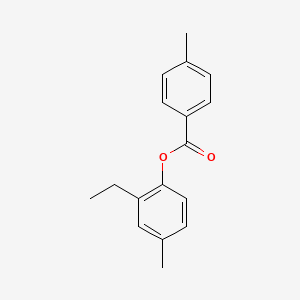
![Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356900.png)
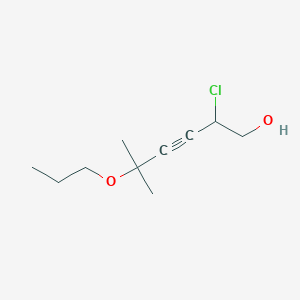
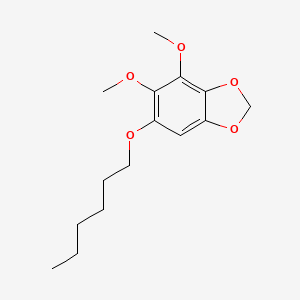
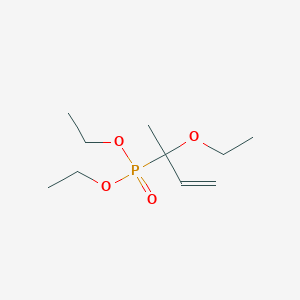
![N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine](/img/structure/B14356924.png)

![2,2'-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile](/img/structure/B14356934.png)
